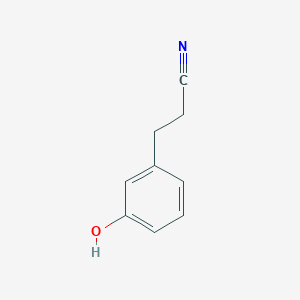

3-(3-Hydroxyphenyl)propanenitrile

Übersicht

Beschreibung

3-(3-Hydroxyphenyl)propanenitrile is a member of phenols.

Wissenschaftliche Forschungsanwendungen

Intramolecular Hydrogen Bonds and Anomeric Effect

3-(3-Hydroxyphenyl)propanenitrile has been studied in the context of intramolecular hydrogen bonds and anomeric effects. A theoretical study using ab initio methods explored its properties along with other related nitriles, providing insights into its stability and geometric trends influenced by these molecular interactions (Fernández, Vázquez, & Ríos, 1992).

Catalysis and Chemical Synthesis

This compound has applications in chemical synthesis, particularly in the formation of β-hydroxy nitriles. Metal(II) Schiff base complexes have been used as catalysts for the conversion of epoxides to β-hydroxy nitriles, including derivatives of 3-hydroxy propanenitrile, under mild conditions. This method yields biologically-active molecules efficiently (Naeimi & Moradian, 2006).

Biocompatible Polymers and Imaging Applications

Research in 2020 introduced biocompatible, aliphatic, light-emitting terpolymers incorporating 3-(N-isopropylacrylamido)propanenitrile and related compounds. These terpolymers find use in diverse applications like Fe(III) sensing, cellular imaging, and as security ink, demonstrating the versatility of 3-hydroxypropanenitrile derivatives in advanced material science (Mahapatra et al., 2020).

Enantioselective Synthesis

The compound's derivatives have been utilized in enantioselective synthesis. For example, (S)-3-hydroxy-3-(2-thienyl) propanenitrile, a key chiral building block, has been synthesized using lipase-catalyzed transesterification, demonstrating the importance of 3-hydroxypropanenitrile in producing chiral compounds for pharmaceutical applications (Liu et al., 2016).

Bio-Based Chemical Production

3-Hydroxypropionic acid, closely related to 3-hydroxypropanenitrile, is a valuable platform chemical serving as a precursor for various compounds like acrylonitrile. Its production via microbial pathways highlights the biological and environmental significance of this chemical class (Vidra & Németh, 2017).

Eigenschaften

Produktname |

3-(3-Hydroxyphenyl)propanenitrile |

|---|---|

Molekularformel |

C9H9NO |

Molekulargewicht |

147.17 g/mol |

IUPAC-Name |

3-(3-hydroxyphenyl)propanenitrile |

InChI |

InChI=1S/C9H9NO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4H2 |

InChI-Schlüssel |

WKUNJVDLRFNPBI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)O)CCC#N |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)